N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
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Overview
Description
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a benzyl group, and a methoxyphenyl formamido group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the introduction of the benzyl group and the methoxyphenyl formamido group. Common reagents used in these reactions include benzyl chloride, methoxyphenyl isocyanate, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of solvents to dissolve reactants and intermediates.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for fluid and electrolyte replacement.
Uniqueness
(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-BENZYL-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C25H22N2O5/c1-30-21-10-6-5-9-19(21)24(28)27-20(25(29)26-15-17-7-3-2-4-8-17)13-18-11-12-22-23(14-18)32-16-31-22/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28)/b20-13- |
InChI Key |
VLGCBTDXYBZAHN-MOSHPQCFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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